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Compound of Interest

Compound Name: (-)-Higenamine

Cat. No.: B1219116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Higenamine, a naturally occurring benzylisoquinoline alkaloid, has garnered significant

attention within the scientific community for its diverse pharmacological activities. Found in a

variety of plants, including those from the Aconitum, Annona, and Nelumbo genera, it has a

long history of use in traditional medicine.[1][2] This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, and key biological activities of

(-)-Higenamine, with a focus on data relevant to researchers and drug development

professionals.

Chemical Structure and Physicochemical Properties
(-)-Higenamine, with the systematic IUPAC name (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-

tetrahydroisoquinoline-6,7-diol, is a chiral molecule. Its structure features a

tetrahydroisoquinoline core with two hydroxyl groups on the aromatic ring and a pendant 4-

hydroxyphenyl group at the chiral center.[3] This stereochemistry is crucial for its biological

activity. The R-(+)-enantiomer also exists, and studies have shown differences in the

bioactivities of the two enantiomers.

Table 1: Physicochemical Properties of (-)-Higenamine
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Property Value Reference

Molecular Formula C₁₆H₁₇NO₃ [3]

Molecular Weight 271.31 g/mol [3]

Physical Description Solid powder [4]

Melting Point 242 - 244 °C [4]

Solubility Soluble in DMSO. [5]

Spectroscopic Data
The structural elucidation of (-)-Higenamine is confirmed through various spectroscopic

techniques.

¹H NMR Spectroscopy: A proton NMR spectrum of Higenamine hydrochloride is available,

providing characteristic signals for the aromatic and aliphatic protons in the molecule.[6]

Mass Spectrometry: The mass spectrum of (-)-Higenamine shows a precursor ion [M+H]⁺ at

m/z 272.1282. Key fragment ions are observed at m/z 107.0496, 255.1066, and 161.0.[4]

Pharmacological Properties
(-)-Higenamine exhibits a broad spectrum of pharmacological effects, primarily attributed to its

interaction with adrenergic receptors. It is characterized as a non-selective β1- and β2-

adrenergic receptor agonist and has also been shown to possess α1-adrenergic receptor

antagonist properties.[1][7]

Table 2: Pharmacological Data for (-)-Higenamine
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Parameter Value
Biological
System/Assay

Reference

pKi (α₁ₐ-AR) 6.57 HEK293A cells [1][8]

pKi (α₁ₑ-AR) 6.48 HEK293A cells [1][8]

pKi (α₁ₒ-AR) 6.35 HEK293A cells [1][8]

pA₂ (α₁-AR) 6.86 ± 0.29 Rat mesenteric artery [8]

pEC₅₀ (β₂-AR) 6.6

CHO cells expressing

human β₂-

adrenoceptor

[1]

IC₅₀ (Dopamine

Biosynthesis

Inhibition)

18.2 µM PC12 cells [1]

IC₅₀ (DPPH radical

scavenging)
Lower than Trolox DPPH assay [8]

IC₅₀ (PTIO• radical

scavenging, pH 7.4)
55.0 µM PTIO• assay [8]

IC₅₀ (Fe³⁺-reducing

power)
Lower than Trolox FRAP assay [8]

IC₅₀ (Cu²⁺-reducing

power)
Lower than Trolox CUPRAC assay [8]

Cardiovascular Effects
As a β1-adrenergic agonist, (-)-Higenamine exerts positive chronotropic (increased heart rate)

and inotropic (enhanced contractility) effects on the heart.[5] Its β2-adrenergic agonism

contributes to vasodilation.[9] These properties have led to its investigation for conditions such

as heart failure and bradycardia.

Anti-inflammatory and Antioxidant Activity
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(-)-Higenamine has demonstrated significant anti-inflammatory and antioxidant properties. It

can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9] This anti-

inflammatory action is partly mediated through the inhibition of the NF-κB signaling pathway.

[10] Furthermore, its antioxidant effects are attributed to its ability to scavenge free radicals and

modulate oxidative stress-related pathways like the Nrf2/HO-1 pathway.[10]

Signaling Pathways
The diverse biological activities of (-)-Higenamine are a result of its modulation of multiple

intracellular signaling pathways.

Adrenergic Signaling: As a β-adrenergic agonist, it stimulates adenylyl cyclase, leading to an

increase in intracellular cyclic AMP (cAMP). This second messenger then activates protein

kinase A (PKA), which phosphorylates various downstream targets, mediating the

physiological responses in different tissues.[2]

PI3K/Akt Pathway: (-)-Higenamine has been shown to activate the PI3K/Akt signaling

pathway, which is a crucial regulator of cell survival, growth, and proliferation. This activation

is implicated in its anti-apoptotic effects.

NF-κB Pathway: By inhibiting the activation of NF-κB, (-)-Higenamine can downregulate the

expression of genes involved in inflammation and immune responses.[10]

Nrf2/HO-1 Pathway: Activation of the Nrf2/HO-1 pathway by (-)-Higenamine contributes to

its antioxidant effects by upregulating the expression of antioxidant enzymes.[10]
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Caption: Key signaling pathways modulated by (-)-Higenamine.

Experimental Protocols
Isolation of (-)-Higenamine from Aconitum carmichaelii
While detailed proprietary methods may vary, a general laboratory-scale protocol for the

isolation of alkaloids from Aconitum species involves the following steps. It is crucial to handle

Aconitum species with extreme caution due to the presence of highly toxic aconitine-type

alkaloids.
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Dried & Powdered
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Caption: General workflow for the isolation of (-)-Higenamine.
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Chemical Synthesis via Pictet-Spengler Reaction
The tetrahydroisoquinoline core of (-)-Higenamine can be synthesized through the Pictet-

Spengler reaction. This involves the condensation of a β-arylethylamine with an aldehyde or

ketone, followed by an acid-catalyzed cyclization.[8]

General Protocol:

Reactant Preparation: Dissolve the β-phenylethylamine derivative (e.g., dopamine) in a

suitable solvent (e.g., methanol).

Addition of Carbonyl: Add the aldehyde or ketone (e.g., 4-hydroxyphenylacetaldehyde) to the

solution.

Acid Catalysis: Introduce an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid).

Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Workup: After completion, cool the reaction, neutralize with a base, and extract the product

with an organic solvent.

Purification: Purify the crude product by column chromatography or recrystallization.
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Caption: Pictet-Spengler synthesis of (-)-Higenamine.

β-Adrenergic Receptor Activation Assay (cAMP Assay)
The agonist activity of (-)-Higenamine at β-adrenergic receptors can be quantified by

measuring the intracellular accumulation of cyclic AMP (cAMP).

General Protocol:

Cell Culture: Culture cells stably expressing the β-adrenergic receptor of interest (e.g., CHO

cells with human β2-AR) in appropriate media.
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Cell Preparation: Harvest the cells and resuspend them in a stimulation buffer containing a

phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Compound Treatment: Add varying concentrations of (-)-Higenamine to the cell suspension.

Include a known agonist (e.g., isoproterenol) as a positive control and a vehicle control.

Incubation: Incubate the cells at 37°C for a specified time to allow for cAMP production.

Cell Lysis: Lyse the cells to release the intracellular cAMP.

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially

available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

Data Analysis: Plot the cAMP concentration against the log of the (-)-Higenamine
concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
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Caption: Workflow for a β-adrenergic receptor activation assay.

Conclusion
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(-)-Higenamine is a multifaceted alkaloid with a well-defined chemical structure and a range of

interesting pharmacological properties. Its activity as a dual β1/β2-adrenergic agonist and α1-

adrenergic antagonist, coupled with its anti-inflammatory and antioxidant effects, makes it a

compelling molecule for further investigation in drug discovery and development. This guide

provides a foundational understanding of its chemistry and biology, offering valuable data and

protocols for researchers in the field. Further studies are warranted to fully elucidate its

therapeutic potential and safety profile for various clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. β2‐Adrenoceptor agonist activity of higenamine - PMC [pmc.ncbi.nlm.nih.gov]

2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB -
PMC [pmc.ncbi.nlm.nih.gov]

3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

4. name-reaction.com [name-reaction.com]

5. IR Absorption Table [webspectra.chem.ucla.edu]

6. researchgate.net [researchgate.net]

7. orgchemboulder.com [orgchemboulder.com]

8. benchchem.com [benchchem.com]

9. Anti-inflammatory effects of higenamine (Hig) on LPS-activated mouse microglia (BV2)
through NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Higenamine Attenuates Neuropathic Pain by Inhibition of NOX2/ROS/TRP/P38 Mitogen-
Activated Protein Kinase/NF-ĸB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Alkaloid (-)-
Higenamine: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1219116#chemical-structure-and-
properties-of-higenamine-alkaloid]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1219116?utm_src=pdf-body
https://www.benchchem.com/product/b1219116?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7898339/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10281321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10281321/
https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction
https://www.name-reaction.com/pictet-spengler-reaction
https://webspectra.chem.ucla.edu/irtable.html
https://www.researchgate.net/figure/Some-reported-NF-kB-inhibitors_fig1_371649827
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://www.benchchem.com/pdf/A_Step_by_Step_Guide_to_Pictet_Spengler_Condensation_Application_Notes_and_Protocols_for_Researchers.pdf
https://pubmed.ncbi.nlm.nih.gov/32535536/
https://pubmed.ncbi.nlm.nih.gov/32535536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8497786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8497786/
https://www.benchchem.com/product/b1219116#chemical-structure-and-properties-of-higenamine-alkaloid
https://www.benchchem.com/product/b1219116#chemical-structure-and-properties-of-higenamine-alkaloid
https://www.benchchem.com/product/b1219116#chemical-structure-and-properties-of-higenamine-alkaloid
https://www.benchchem.com/product/b1219116#chemical-structure-and-properties-of-higenamine-alkaloid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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